Osi-930

Catalog No.
S548158
CAS No.
728033-96-3
M.F
C22H16F3N3O2S
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osi-930

CAS Number

728033-96-3

Product Name

Osi-930

IUPAC Name

3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Molecular Formula

C22H16F3N3O2S

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29)

InChI Key

FGTCROZDHDSNIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-(4-trifluoromethoxyphenyl)3-((quinolin-4-ylmethyl)amino)thiophene-2-carboxamide, OSI 930, OSI-930, OSI930

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Description

The exact mass of the compound Osi-930 is 443.09153 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Cytochrome P450 Enzymes:

Some research suggests Osi-930 might function as an inhibitor of cytochrome P450 enzymes. These enzymes play a crucial role in metabolizing various drugs and other foreign chemicals in the body . A study published in "Metalloporphyrins—Advances in Research and Application" explored the ability of Osi-930 to inactivate a specific cytochrome P450 enzyme, CYP3A4 [1]. This research suggests Osi-930 could potentially influence the metabolism of medications that rely on CYP3A4 for processing.

OSI-930, chemically known as 3-{[(quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide, is a dual inhibitor of receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2) . This compound is classified as a small molecule and has gained attention for its potential in cancer therapy due to its ability to inhibit tumor cell proliferation and angiogenesis, particularly in tumors where these pathways are dysregulated .

Osi-930 acts as a multi-targeted TKI, primarily targeting c-Kit and VEGFR-2. These receptor tyrosine kinases play crucial roles in promoting cancer cell growth, survival, and migration []. By binding to the ATP-binding pockets of these kinases, Osi-930 prevents them from transferring phosphate groups to their downstream signaling molecules. This inhibition disrupts essential signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth arrest [].

The primary mechanism of action of OSI-930 involves the inhibition of autophosphorylation of c-Kit and VEGFR-2, leading to decreased signaling pathways that promote tumor growth and vascularization . The compound's trifluoromethoxy group is subject to oxidative metabolism, which can affect its pharmacokinetics and therapeutic efficacy .

OSI-930 exhibits potent biological activity against various cancer types, including small cell lung cancer, glioblastoma, colorectal cancer, and gastrointestinal stromal tumors . The inhibition of c-Kit leads to reduced proliferation and increased apoptosis in c-Kit-driven tumors, while VEGFR-2 inhibition disrupts endothelial cell function, thereby impeding angiogenesis .

The synthesis of OSI-930 involves several key steps:

  • Formation of the Quinoline Moiety: The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.
  • Thiophene Derivative Formation: A thiophene carboxamide is prepared, which is crucial for the compound's activity.
  • Trifluoromethoxy Group Introduction: The trifluoromethoxy group is introduced via electrophilic aromatic substitution or similar methods.
  • Final Coupling: The quinoline and thiophene components are coupled to form OSI-930 .

Interaction studies have indicated that OSI-930 can reverse multidrug resistance mediated by ATP-binding cassette transporters, particularly ABCG2 . This property enhances the efficacy of existing chemotherapeutic agents by preventing their efflux from cancer cells. Furthermore, studies have shown that OSI-930 interacts with other signaling pathways, potentially broadening its therapeutic scope .

Several compounds share structural or functional similarities with OSI-930. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionTargeted ReceptorsUnique Features
ImatinibTyrosine kinase inhibitorc-Kit, BCR-ABLFirst-in-class treatment for chronic myeloid leukemia
SunitinibMulti-targeted tyrosine kinase inhibitorc-Kit, VEGFRApproved for renal cell carcinoma and gastrointestinal stromal tumors
DasatinibTyrosine kinase inhibitorBCR-ABL, Src family kinasesEffective against imatinib-resistant CML
NilotinibTyrosine kinase inhibitorBCR-ABLMore potent than imatinib against certain mutations

OSI-930 stands out due to its dual inhibition of both c-Kit and VEGFR-2, targeting tumor growth and angiogenesis simultaneously, which may offer synergistic effects in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

443.09153242 g/mol

Monoisotopic Mass

443.09153242 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G1PEG5Q9Y2

Drug Indication

Investigated for use/treatment in solid tumors.

Mechanism of Action

OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies.

Other CAS

728033-96-3

Wikipedia

Osi-930

Dates

Modify: 2023-08-15
1. Dihel, Larry; Kittleson, Christine; Mulvihill, Kristen; Johnson, William W. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions (2009), 24(2-4), 95-121. CODEN: DMDIEQ ISSN:0792-5077. AN 2010:437994
2. Gruber, Harry E.; Jolly, Douglas; Perez, Omar. Recombinant replication-competent retroviral vectors expressing therapeutic products for treatment of proliferative disorders. PCT Int. Appl. (2010), 194pp. CODEN: PIXXD2 WO 2010036986 A2 20100401 CAN 152:423197 AN 2010:402977
3. Patel, Jay; Korlipara, Vijaya L. Design, synthesis, and evaluation of OSI-930 analogs as dual c-Kit and KDR (VEGFR-2) tyrosine kinase inhibitors. Abstracts of Papers, 238th ACS National Meeting, Washington, DC, United States, August 16-20, 2009 (2009), MEDI-144. CODEN: 69LVCL AN 2009:984314
4. Steinberg, Joyce L.; Gupta, Neeraj; Pradhan, Rajendra S.; Enschede, Sari H.; Humerickhouse, Rod A. Pharmaceutical dosage form for oral administration of tyrosine kinase inhibitor. PCT Int. Appl. (2009), 38pp. CODEN: PIXXD2 WO 2009100176 A2 20090813 CAN 151:253972 AN 2009:976624
5. Bosch Genover, Jaime; Fernandez Lobato, Mercedes. Treatment of portal hypertension and related conditions by combined inhibition of the VEGF and PDGF signaling pathways. PCT Int. Appl. (2009), 30pp. CODEN: PIXXD2 WO 2009092442 A1 20090730 CAN 151:212495 AN 2009:918301
6. Garton, Andrew J.; Franklin, Maryland. Combined treatment with an EGFR kinase inhibitor and an inhibitor of c-kit. U.S. Pat. Appl. Publ. (2009), 40 pp. CODEN: USXXCO US 2009136517 A1 20090528 CAN 151:1315 AN 2009:652406
7. Haley, John; Thomson, Stuart. Biological markers predictive of anti-cancer response to kinase inhibitors. PCT Int. Appl. (2008), 106pp. CODEN: PIXXD2 WO 2008127719 A1 20081023 CAN 149:486833 AN 2008:1281025
8. Bradner, James Elliot; Shen, John Paul; Perlstein, Ethan Oren; Rubinsztein, David; Sarkar, Sovan; Schreiber, Stuart L. Modulators for regulating autophagy, and therapeutic uses and combinations. PCT Int. Appl. (2008), 159pp. CODEN: PIXXD2 WO 2008122038 A1 20081009 CAN 149:440403 AN 2008:1211287
9. Medower, Christine; Wen, Lian; Johnson, William W. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology (2008), 21(8), 1570-1577. CODEN: CRTOEC ISSN:0893-228X. CAN 149:298699 AN 2008:932957
10. Tiollier, Jerome; Sicard, Helene; Bonnafous, Cecile. Improved methods of using phosphoantigen for the treatment of cancer. PCT Int. Appl. (2008), 107pp. CODEN: PIXXD2 WO 2008059052 A1 20080522 CAN 148:577360 AN 2008:614166

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